molecular formula C21H23Cl2N3O B2854247 N-(2,3-dichlorophenyl)-2-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}acetamide CAS No. 307952-96-1

N-(2,3-dichlorophenyl)-2-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}acetamide

Cat. No. B2854247
CAS RN: 307952-96-1
M. Wt: 404.34
InChI Key: HHQZFNBFYPRCGF-VMPITWQZSA-N
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Description

“N-(2,3-dichlorophenyl)-2-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}acetamide” is a compound that has been studied for its potential role as a ligand selective for the dopamine D3 receptor subtype . This compound includes an aryl-substituted piperazine ring, a varying alkyl chain linker (C3-C5), and a terminal aryl amide .


Synthesis Analysis

The compound was synthesized and evaluated in vitro for binding in CHO cells transfected with human D2, D3, or D4 receptor cDNAs . The most potent analogue in this series demonstrated a D3/D2 selectivity of 64 and a D3/D4 selectivity of 1300 .


Molecular Structure Analysis

The molecular structure of this compound includes an aryl-substituted piperazine ring, a varying alkyl chain linker (C3-C5), and a terminal aryl amide .

Mechanism of Action

This compound has been studied for its potential role as a ligand selective for the dopamine D3 receptor subtype . It has been suggested that compounds with relatively high affinity and selectivity for the D3 receptor can attenuate the discriminative and reinforcing stimulus effects of cocaine while not producing cocaine-like effects .

properties

IUPAC Name

N-(2,3-dichlorophenyl)-2-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23Cl2N3O/c22-18-9-4-10-19(21(18)23)24-20(27)16-26-14-12-25(13-15-26)11-5-8-17-6-2-1-3-7-17/h1-10H,11-16H2,(H,24,27)/b8-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHQZFNBFYPRCGF-VMPITWQZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC=CC2=CC=CC=C2)CC(=O)NC3=C(C(=CC=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1C/C=C/C2=CC=CC=C2)CC(=O)NC3=C(C(=CC=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,3-dichlorophenyl)-2-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}acetamide

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